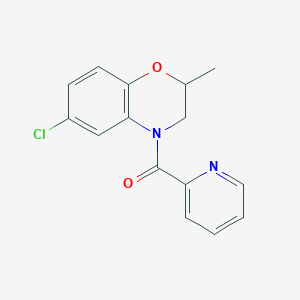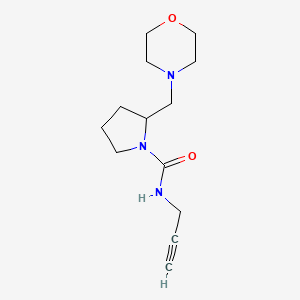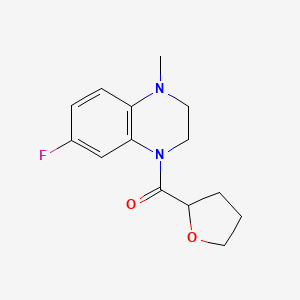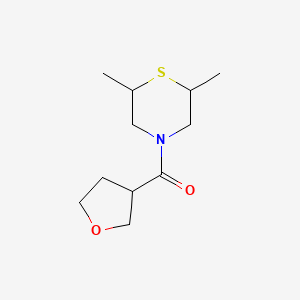
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one, also known as 3-MMC or metaphedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, its potential for abuse and harmful side effects have led to its classification as a controlled substance in many countries.
作用机制
The mechanism of action of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves its binding to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in their extracellular levels and subsequent activation of their respective receptors. The exact mechanism by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its stimulant and euphoric effects is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and brain. Prolonged use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one can result in tolerance, dependence, and withdrawal symptoms.
实验室实验的优点和局限性
The advantages of using 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one in lab experiments include its ability to modulate dopamine and serotonin levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior. However, its potential for abuse and harmful side effects make it a challenging compound to work with. Additionally, the lack of long-term studies on its effects on the brain and behavior limits its use in scientific research.
未来方向
Future research on 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses. Studies should also investigate the mechanisms by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its effects on the central nervous system, and how these can be targeted for therapeutic purposes. Additionally, research should explore the potential risks associated with the recreational use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one and other synthetic cathinones.
合成方法
The synthesis of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves the reaction of 4-methylpropiophenone with paraformaldehyde and morpholine in the presence of hydrochloric acid and methanol. This results in the formation of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one as a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one on the brain and behavior are not well understood.
属性
IUPAC Name |
3-methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)9-16(18)17-10-13(3)19-11-15(17)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNYXADYVDKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)





![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)